Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate
Brand Name: Vulcanchem
CAS No.: 73448-74-5
VCID: VC13534575
InChI: InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
SMILES: COC(=O)CSC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C9H8Cl2O2S
Molecular Weight: 251.13 g/mol

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate

CAS No.: 73448-74-5

Cat. No.: VC13534575

Molecular Formula: C9H8Cl2O2S

Molecular Weight: 251.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate - 73448-74-5

Specification

CAS No. 73448-74-5
Molecular Formula C9H8Cl2O2S
Molecular Weight 251.13 g/mol
IUPAC Name methyl 2-(2,4-dichlorophenyl)sulfanylacetate
Standard InChI InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Standard InChI Key RGYJRYPDJXDZTA-UHFFFAOYSA-N
SMILES COC(=O)CSC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES COC(=O)CSC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate possesses the molecular formula C9H8Cl2O2S\text{C}_9\text{H}_8\text{Cl}_2\text{O}_2\text{S} and a molecular weight of 251.13 g/mol. Its IUPAC name, methyl 2-(2,4-dichlorophenyl)sulfanylacetate, reflects the substitution pattern of the dichlorophenyl group attached to the sulfur atom of the thioether moiety. The compound’s structure is defined by the following identifiers:

  • SMILES: COC(=O)CSC1=C(C=C(C=C1)Cl)Cl\text{COC(=O)CSC1=C(C=C(C=C1)Cl)Cl}

  • InChIKey: RGYJRYPDJXDZTA-UHFFFAOYSA-N\text{RGYJRYPDJXDZTA-UHFFFAOYSA-N}

  • Canonical SMILES: COC(=O)CSC1=C(C=C(C=C1)Cl)Cl\text{COC(=O)CSC1=C(C=C(C=C1)Cl)Cl}

The electron-withdrawing effects of the 2,4-dichlorophenyl group enhance the electrophilicity of the sulfur atom, influencing its reactivity in nucleophilic substitution and oxidation reactions .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorothiophenol and methyl 2-chloroacetate. Key steps include:

  • Thioether Formation:
    2,4-Dichlorothiophenol + Methyl 2-chloroacetateBaseMethyl 2-[(2,4-Dichlorophenyl)thio]-acetate\text{2,4-Dichlorothiophenol + Methyl 2-chloroacetate} \xrightarrow{\text{Base}} \text{Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate}
    Bases such as Na2CO3\text{Na}_2\text{CO}_3 or K2CO3\text{K}_2\text{CO}_3 in aprotic solvents (e.g., DMF, DMSO) facilitate the reaction at 50–70°C .

  • Purification:
    Crude product is isolated via solvent extraction (ethyl acetate/water) and purified by column chromatography.

Table 1: Comparative Synthesis Conditions for Thioether Analogues

ParameterConventional MethodPatent-Based Approach
Temperature50–70°C25–60°C
SolventDMF/DMSOMethanol/AcOH
BaseNa2CO3\text{Na}_2\text{CO}_3Fe\text{Fe} in AcOH
Yield65–75%80–90% (multi-step)

Reactivity and Functionalization

Oxidation Reactions

The thioether group undergoes oxidation to sulfone derivatives using H2O2\text{H}_2\text{O}_2 in acetic acid, a reaction critical for modulating electronic properties in drug discovery . For instance:
Methyl 2-[(2,4-Dichlorophenyl)thio]-acetateH2O2/AcOHMethyl 2-[(2,4-Dichlorophenyl)sulfonyl]-acetate\text{Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Methyl 2-[(2,4-Dichlorophenyl)sulfonyl]-acetate}

Ester Hydrolysis

Alkaline hydrolysis (e.g., NaOH/MeOH) converts the methyl ester to a carboxylic acid, enabling further derivatization:
Methyl 2-[(2,4-Dichlorophenyl)thio]-acetateNaOH2-[(2,4-Dichlorophenyl)thio]acetic acid\text{Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate} \xrightarrow{\text{NaOH}} \text{2-[(2,4-Dichlorophenyl)thio]acetic acid}

Research Applications and Biological Activity

Cytotoxicity Studies

While direct studies on Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate are scarce, structurally related arylsulfonyl compounds exhibit nanomolar cytotoxicity against cancer cell lines. For example:

  • The 2,4-difluoro arylsulfonyl analogue (7ao) demonstrated IC50_{50} values of 12 nM in HeLa cells .

  • Nitro-to-amine reductions in similar compounds reduced potency by 10-fold, highlighting the importance of electron-withdrawing groups .

Kinase Inhibition

Pyridopyrimidinone derivatives bearing thioether motifs inhibit PLK1 and Aurora kinases, suggesting potential mechanistic parallels for Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl and ester groups could optimize bioactivity.

  • Green Synthesis: Exploring catalyst-free or photocatalytic methods to improve yield and sustainability.

  • Therapeutic Profiling: In vivo assays to evaluate pharmacokinetics and toxicity in model organisms.

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